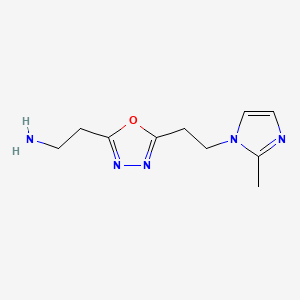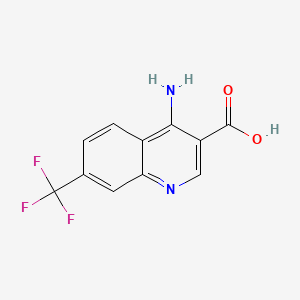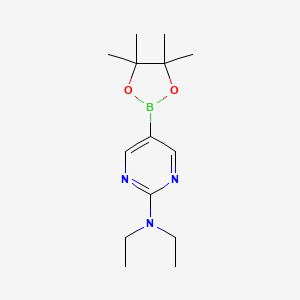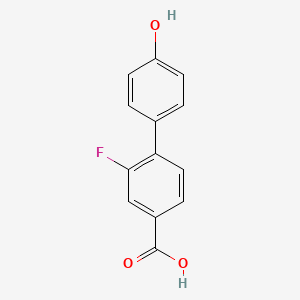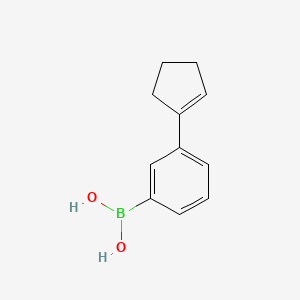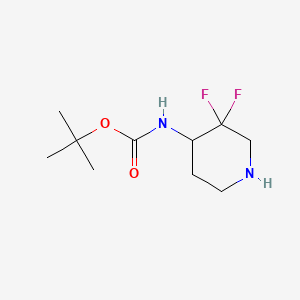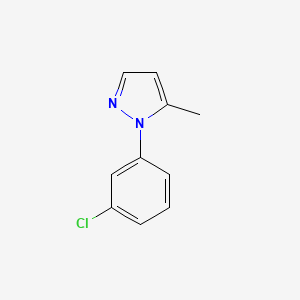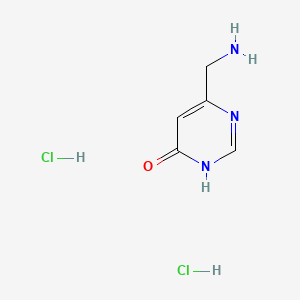
6-(Aminomethyl)-4-pyrimidinol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Aminomethyl)-4-pyrimidinol dihydrochloride” is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 and is stored in a refrigerator . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 160.61 . More specific physical and chemical properties were not found in the retrieved data.科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
6-(Aminomethyl)-4-pyrimidinol dihydrochloride, as part of the broader family of pyrimidine derivatives, plays a crucial role in chemical synthesis and medicinal chemistry. Pyrimidines are known for their wide range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis of pyrimidine derivatives have unveiled new methods, emphasizing their significance in medicinal chemistry. These compounds are considered promising scaffolds for the development of new biologically active compounds due to their extensive pharmacological activities, such as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Rashid et al., 2021) (Chiriapkin, 2022).
Catalysis and Chemical Transformations
The pyranopyrimidine core, closely related to pyrimidine derivatives, is a fundamental precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, are instrumental in the synthesis of pyrimidine scaffolds, underscoring the importance of these compounds in chemical transformations (Parmar et al., 2023).
Anti-Alzheimer's Agents
Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR) of pyrimidine derivatives is a significant area of research, providing insights for the development of therapeutics against neurological disorders like Alzheimer's. This focus on pyrimidine scaffolds for neurological applications highlights their relevance in addressing complex diseases (Das et al., 2021).
Anti-Inflammatory Applications
Pyrimidine derivatives have shown potent anti-inflammatory effects. They inhibit the expression and activities of key inflammatory mediators, making them valuable in the research and development of anti-inflammatory drugs. Detailed SAR analysis of pyrimidine derivatives plays a crucial role in synthesizing novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021) (Gondkar et al., 2013).
Anticancer Research
The anticancer potential of pyrimidine derivatives is extensively documented. These compounds interact with various enzymes, targets, and receptors, exerting cell-killing effects through diverse mechanisms. The structure of potent compounds, their IC50 values, and the mechanisms involved in anticancer evaluation have been extensively studied, placing pyrimidine derivatives at the forefront of potential future drug candidates (Kaur et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures .
特性
IUPAC Name |
4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZURJYIHWJAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679010 |
Source


|
| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride | |
CAS RN |
1269054-56-9 |
Source


|
| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

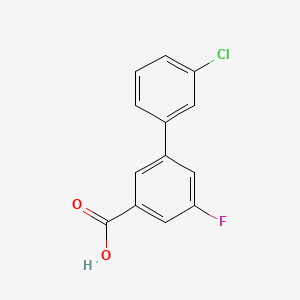
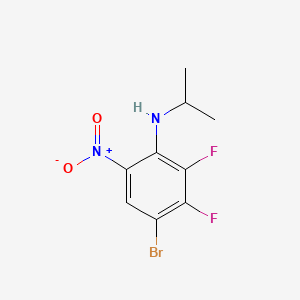
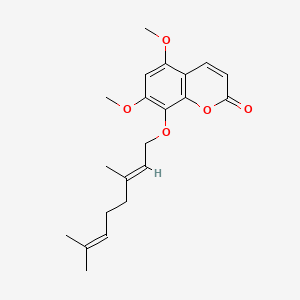
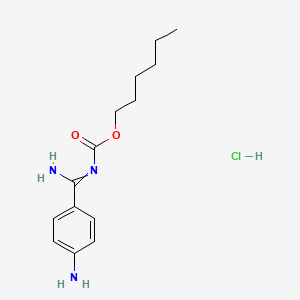
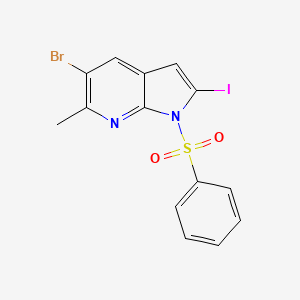
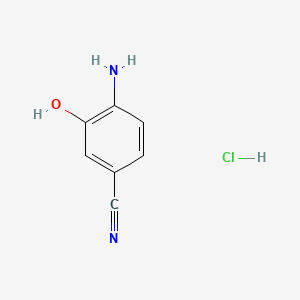
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
